rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol
CAS No.: 59262-85-0
Cat. No.: VC20875606
Molecular Formula: C13H23ClN4O
Molecular Weight: 286.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59262-85-0 |
|---|---|
| Molecular Formula | C13H23ClN4O |
| Molecular Weight | 286.8 g/mol |
| IUPAC Name | 3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol |
| Standard InChI | InChI=1S/C13H23ClN4O/c1-3-4-5-6-7-10(9(2)19)18-13-11(15)12(14)16-8-17-13/h8-10,19H,3-7,15H2,1-2H3,(H,16,17,18) |
| Standard InChI Key | SBFQZPXJGBALKB-UHFFFAOYSA-N |
| SMILES | CCCCCCC(C(C)O)NC1=C(C(=NC=N1)Cl)N |
| Canonical SMILES | CCCCCCC(C(C)O)NC1=C(C(=NC=N1)Cl)N |
Introduction
rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol is a complex organic compound with a molecular formula of C13H23ClN4O and a molecular weight of 286.8 g/mol . It is classified as a heterocyclic amine due to the presence of a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms. The compound includes an amino group and a chlorinated pyrimidine moiety, contributing to its potential biological activity.
Synthesis and Preparation
The synthesis of rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol involves several steps, including the formation of the pyrimidine ring and subsequent modifications to introduce the nonan-2-ol side chain. The specific synthesis pathway may vary depending on the starting materials and desired purity of the final product.
Biological Activity and Applications
This compound is often synthesized for research purposes in medicinal chemistry, particularly for studies related to receptor binding and enzyme inhibition. Its biological activity is largely dependent on its interaction with specific biological targets, which can include enzymes, receptors, or other proteins involved in various physiological processes.
Potential Applications
-
Medicinal Chemistry Research: Used in studies related to receptor binding and enzyme inhibition.
-
Pharmaceutical Development: Potential candidate for drug development due to its biological activity.
Supplier Information
| Supplier | Product Number | Quantity | Price |
|---|---|---|---|
| TRC | A603519 | 25 mg | $120 |
| TRC | A603519 | 500 mg | $1,320 |
| American Custom Chemicals Corporation | HCH0105985 | 500 mg | $1,732.5 |
| Aladdin Scientific | R336427 | 50 mg | $285.90 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume